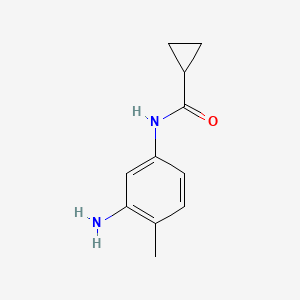

N-(3-氨基-4-甲基苯基)环丙烷甲酰胺

描述

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide is a chemical compound used for proteomics research . It has a molecular formula of C11H14N2O and a molecular weight of 190.24 .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize N-(3-amino-4-methylphenyl)cyclopropanecarboxamide . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process was complicated due to the coexistence of parallel by-products and serial by-products . A kinetic model was established to calculate the selectivity and conversion of the acylation reaction .Molecular Structure Analysis

The molecular structure of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide is defined by its molecular formula, C11H14N2O .Chemical Reactions Analysis

The synthesis of N-(3-amino-4-methylphenyl)cyclopropanecarboxamide involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction process is relatively complicated due to the different chemical environments of the two amine groups .Physical And Chemical Properties Analysis

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide has a molecular weight of 190.24 . Further physical and chemical properties are not specified in the retrieved papers.科学研究应用

抗增殖活性

N-(3-氨基-4-甲基苯基)环丙烷甲酰胺已被探索其抑制癌细胞增殖的潜力。Lu 等人 (2021) 的一项研究合成了具有相似结构的化合物,发现对某些癌细胞系具有显着的抑制活性,表明在医学研究中抗增殖应用的潜在途径 (Lu et al., 2021)。

抗菌和抗真菌活性

噻吩-3-甲酰胺衍生物与 N-(3-氨基-4-甲基苯基)环丙烷甲酰胺具有相同的核心结构,据报道具有抗菌和抗真菌特性。Vasu 等人 (2003) 描述了两种此类化合物的合成和生物活性,证明了它们在对抗微生物生长方面的有效性 (Vasu et al., 2003)。

晶体结构和分子构象分析

与 N-(3-氨基-4-甲基苯基)环丙烷甲酰胺结构相关的化合物的晶体结构和分子构象一直是详细研究的主题。了解分子构象和相互作用(如氢键模式)对于开发具有特定生物活性的新型化合物至关重要。例如,Casanovas 等人 (2003) 对带有两个苯基取代基的苯丙氨酸环丙烷类似物的构象偏好进行了理论分析,提供了对其结构特征和潜在生物学意义的见解 (Casanovas et al., 2003)。

类似物的合成和表征

N-(3-氨基-4-甲基苯基)环丙烷甲酰胺及其相关化合物的类似物的合成和表征对于了解其性质和潜在应用具有重要意义。Parella 等人 (2013) 关于环丙烷的 C(sp3)-H 键直接芳基化的研究,以生成二取代和三取代环丙烷甲酰胺,有助于开发具有潜在生物或药理活性的新型化合物 (Parella et al., 2013)。

属性

IUPAC Name |

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-2-5-9(6-10(7)12)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCQTJFDLUJCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-4-methylphenyl)cyclopropanecarboxamide | |

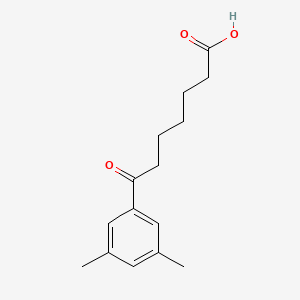

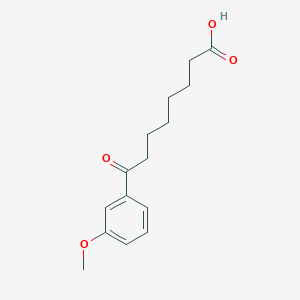

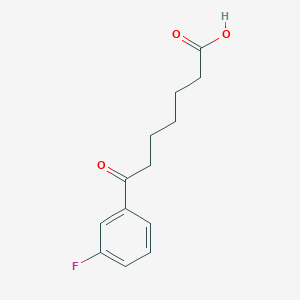

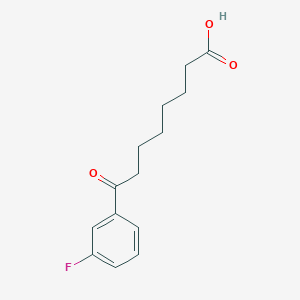

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。